

Introduction: Unveiling a Key Architectural Element in Synthetic Chemistry

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Compound of Interest

Compound Name: (4-Bromo-2,6-dichlorophenyl)methanol

CAS No.: 274671-77-1

Cat. No.: B1442870

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(4-Bromo-2,6-dichlorophenyl)methanol is a halogenated benzyl alcohol derivative that serves as a pivotal building block for researchers in medicinal chemistry and advanced organic synthesis. Its trifunctional nature—a reactive hydroxymethyl group, a bromine atom suitable for cross-coupling reactions, and a sterically hindered dichlorinated phenyl ring—provides a unique scaffold for constructing complex molecular architectures. The strategic placement of halogen atoms significantly influences the electronic properties and conformational rigidity of the molecule, making it an asset in the design of novel therapeutic agents and functional materials. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates[1][2]. This guide offers a comprehensive overview of the synthesis, characterization, and potential applications of this versatile compound, grounded in established chemical principles and field-proven methodologies.

Section 1: Core Physicochemical & Structural Data

The fundamental properties of **(4-Bromo-2,6-dichlorophenyl)methanol** are summarized below. Accurate knowledge of these parameters is the cornerstone of its effective use in quantitative and reproducible experimental design.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ BrCl ₂ O	[3]
Molecular Weight	255.92 g/mol	[3]
CAS Number	274671-77-1	[4][3]
IUPAC Name	(4-bromo-2,6-dichlorophenyl)methanol	[3]
Synonyms	4-Bromo-2,6-dichlorobenzyl alcohol	[3]
Appearance	Typically an off-white to pale yellow solid	
XLogP3	3.0	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	1	[3]

Section 2: Synthesis and Purification Protocol

The synthesis of **(4-Bromo-2,6-dichlorophenyl)methanol** is most reliably achieved via a two-step process starting from 1-bromo-3,5-dichlorobenzene. This pathway involves an initial formylation to create the key aldehyde intermediate, followed by a selective reduction to the desired benzyl alcohol. This approach is chosen for its high regioselectivity and the commercial availability of the starting material.

Step 1: Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde (Intermediate)

The introduction of the formyl group is accomplished via ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This method is highly effective for directed functionalization of polysubstituted aromatic rings.

Experimental Protocol:

- **Inert Atmosphere Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
- **Initial Solution:** Dissolve 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed $-70\text{ }^{\circ}\text{C}$. The choice of n-BuLi is critical for efficient deprotonation at one of the positions ortho to the bromine atom. Stir the resulting solution for 1 hour at $-78\text{ }^{\circ}\text{C}$.
- **Formylation:** Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise, again maintaining the temperature at $-78\text{ }^{\circ}\text{C}$. The reaction mixture is stirred for an additional 2 hours at this temperature, then allowed to warm slowly to room temperature overnight.
- **Work-up and Isolation:** Quench the reaction by carefully adding 1 M hydrochloric acid (HCl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-bromo-2,6-dichlorobenzaldehyde.

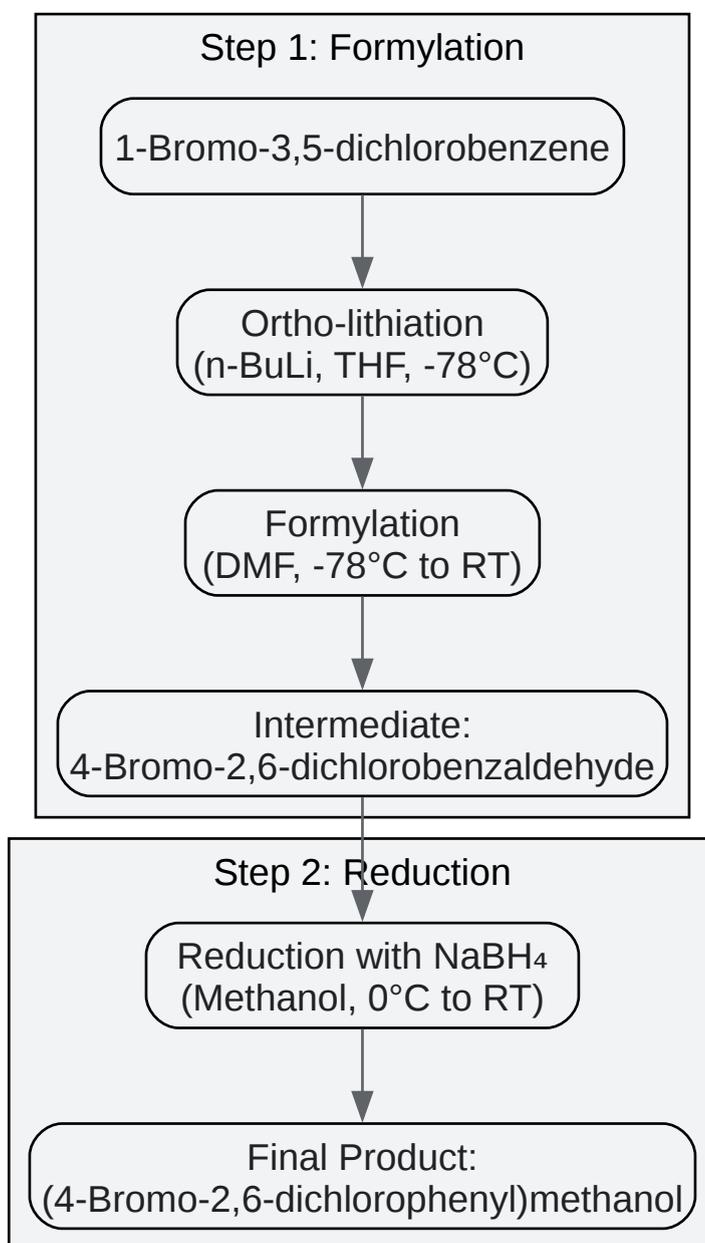
Step 2: Reduction to (4-Bromo-2,6-dichlorophenyl)methanol

The selective reduction of the aldehyde to the primary alcohol is a standard transformation achieved with high fidelity using sodium borohydride (NaBH_4). This reagent is chosen for its mildness and high chemoselectivity, as it will not reduce the aromatic ring or cleave the carbon-halogen bonds under these conditions.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve the 4-bromo-2,6-dichlorobenzaldehyde (1.0 eq) from Step 1 in methanol.
- **Reduction:** Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, controlling any effervescence. The use of a stoichiometric excess of NaBH₄ ensures the complete conversion of the aldehyde.
- **Monitoring:** Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
- **Work-up:** Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
- **Extraction and Purification:** Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude **(4-bromo-2,6-dichlorophenyl)methanol**. If necessary, the product can be further purified by recrystallization from a suitable solvent system like toluene/hexane.

Synthesis Workflow Diagram



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Caption: Two-step synthesis of **(4-Bromo-2,6-dichlorophenyl)methanol**.

Section 3: Analytical Characterization & Quality Control

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and

together they form a self-validating system of quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

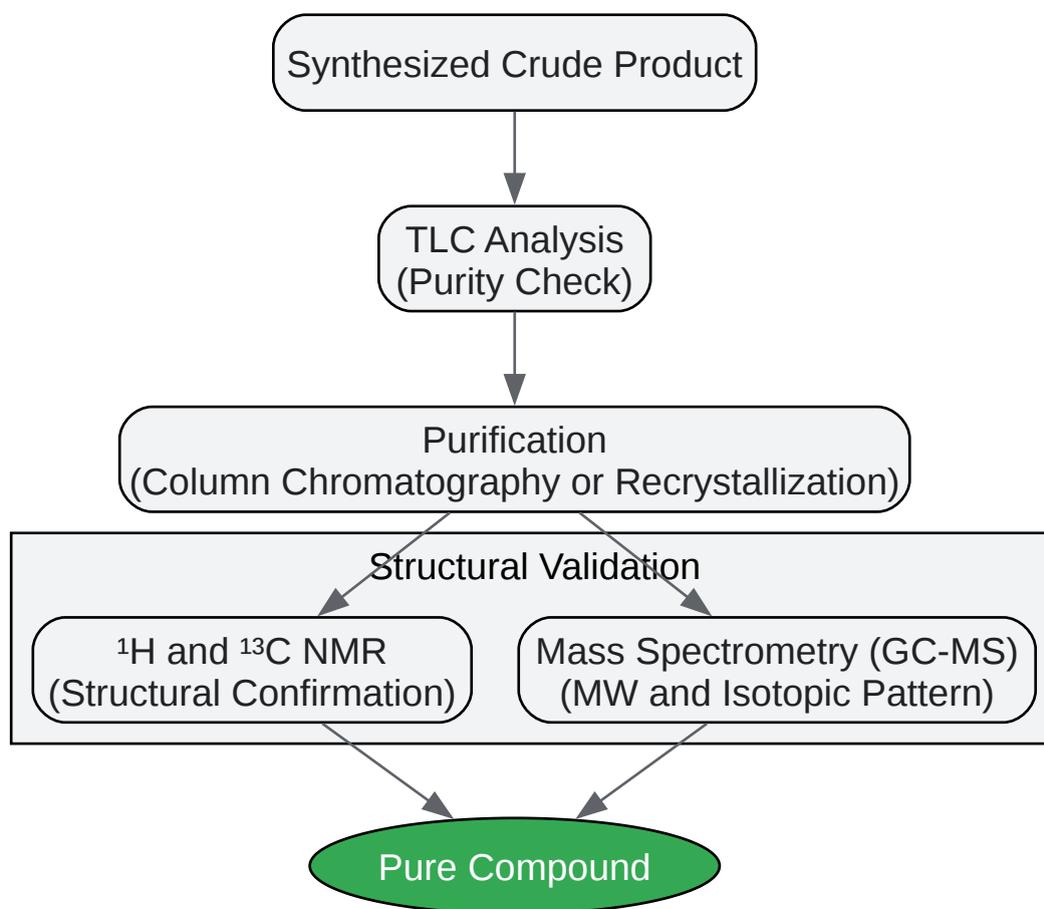
- ^1H NMR: This technique confirms the presence of the key proton environments. The spectrum is expected to show two distinct signals:
 - A singlet for the two benzylic protons ($-\text{CH}_2\text{OH}$), typically appearing around δ 4.5-4.8 ppm. [5]
 - A singlet for the two equivalent aromatic protons ($-\text{ArH}$), expected further downfield.
 - A broad singlet for the hydroxyl proton ($-\text{OH}$), which can vary in chemical shift and may be exchanged with D_2O . [6] The absence of coupling for the benzylic protons confirms the substitution pattern at the adjacent aromatic positions.
- ^{13}C NMR: Provides a carbon count and confirms the electronic environment of each carbon atom. Key expected signals include the benzylic carbon (~ 60 - 65 ppm) and distinct signals for the four unique aromatic carbons, including those directly bonded to the halogens.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition. For halogenated compounds, it offers an unambiguous diagnostic signature.

- Technique: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is ideal.
- Expected Outcome: Aromatic compounds typically show a strong molecular ion peak (M^+). The key validation feature for **(4-Bromo-2,6-dichlorophenyl)methanol** is the characteristic isotopic cluster for the molecular ion due to the natural abundance of bromine ($^{79}\text{Br} \approx 50.5\%$, $^{81}\text{Br} \approx 49.5\%$) and chlorine ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$) isotopes. This will result in a pattern of four major peaks at M , $\text{M}+2$, $\text{M}+4$, and $\text{M}+6$, with predictable relative intensities, confirming the presence of one bromine and two chlorine atoms. [7]

Analytical Workflow Diagram



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Caption: Quality control workflow for synthesized **(4-Bromo-2,6-dichlorophenyl)methanol**.

Section 4: Applications in Research and Drug Development

The utility of **(4-Bromo-2,6-dichlorophenyl)methanol** stems from its identity as a densely functionalized and sterically defined building block.

- Scaffold for Medicinal Chemistry: Halogen atoms can significantly improve pharmacological properties by enhancing binding affinity through halogen bonding, increasing lipophilicity, and blocking sites of metabolic degradation[1]. This compound provides a ready-made scaffold containing these features. The hydroxyl group can be used as a handle for further derivatization, while the bromine atom is a prime site for palladium-catalyzed cross-coupling

reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build novel molecular entities.

- **Fragment-Based Drug Discovery (FBDD):** As a small, functionalized molecule, it can be used as a fragment in screening campaigns against biological targets. The dichlorinated ring provides a rigid anchor, while the bromophenylmethanol moiety can be elaborated to optimize interactions within a target's binding site.
- **Development of Biologically Active Molecules:** The structural motifs present in this compound are found in various biologically active molecules. For example, halogenated phenyl rings are core components of many enzyme inhibitors and receptor antagonists[8]. Research into novel bromophenol derivatives has shown potent inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting therapeutic potential for a range of diseases[9].

Section 5: Safe Handling and Storage

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Commercial suppliers recommend storage at room temperature in a dry, sealed environment.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

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